molecular formula C12H22O3 B12683048 2,5-Diethyltetrahydro-2H-pyran-2-methyl acetate CAS No. 85392-30-9

2,5-Diethyltetrahydro-2H-pyran-2-methyl acetate

Cat. No.: B12683048
CAS No.: 85392-30-9
M. Wt: 214.30 g/mol
InChI Key: JKDKDEYZHCJMDU-UHFFFAOYSA-N
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Description

2,5-Diethyltetrahydro-2H-pyran-2-methyl acetate (CAS 85392-30-9) is a chemical compound of interest in organic chemistry and fragrance research . While specific suppliers for this exact compound may be limited, its structural analogs, such as Tetrahydro-2,5-Dimethyl-2H-Pyran-2-Methanol Acetate, are well-characterized, indicating potential applications as intermediates in synthetic organic chemistry or as components in the development of specialty chemicals . The related compound (2,5-Diethyltetrahydro-2H-pyran-2-yl)methanol, which can be considered a precursor, has a molecular formula of C10H20O2 and a calculated molecular weight of 172.26 . Researchers value this class of tetrahydropyran derivatives for their utility in constructing complex molecular architectures and for their potential organoleptic properties. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult relevant safety data sheets and adhere to all local safety protocols before handling.

Properties

CAS No.

85392-30-9

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

(2,5-diethyloxan-2-yl)methyl acetate

InChI

InChI=1S/C12H22O3/c1-4-11-6-7-12(5-2,15-8-11)9-14-10(3)13/h11H,4-9H2,1-3H3

InChI Key

JKDKDEYZHCJMDU-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(OC1)(CC)COC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diethyltetrahydro-2H-pyran-2-methyl acetate typically involves the reaction of 2,5-diethyltetrahydro-2H-pyran-2-methanol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,5-Diethyltetrahydro-2H-pyran-2-methyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Diethyltetrahydro-2H-pyran-2-methyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Diethyltetrahydro-2H-pyran-2-methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The tetrahydropyran ring structure can also interact with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison of 2,5-diethyltetrahydro-2H-pyran-2-methyl acetate with analogous compounds requires structural, functional, and application-based data. Below is a generalized framework for such a comparison, inferred from Dideu’s research domains:

Table 1: Hypothetical Comparison Based on Compound Classes

Compound Class Structural Features Potential Applications Advantages/Challenges
Pyran Derivatives Cyclic ether with substituents Pharmaceuticals (e.g., neurology, cardiology), Agrochemicals High stability; tunable bioactivity
Tetrahydrofuran Derivatives 5-membered cyclic ether Solvents, polymer precursors Lower steric hindrance; limited thermal stability
Acetate Esters Ester-functionalized molecules Flavoring agents, drug delivery Enhanced solubility; hydrolysis susceptibility

Key Inferences:

Pharmaceutical Utility : Pyran derivatives like this compound may exhibit improved pharmacokinetic properties (e.g., blood-brain barrier penetration) compared to tetrahydrofuran analogs, aligning with Dideu’s neurology and oncology research .

Agrochemical Performance : Substitution patterns on the pyran ring (e.g., ethyl groups) could enhance herbicidal selectivity or fungicidal efficacy relative to simpler acetate esters, supporting Dideu’s focus on biological crop protection .

Stability Challenges: Unlike non-cyclic acetates, pyran-based esters may face hydrolysis risks under acidic conditions, necessitating formulation adjustments for agricultural or pharmaceutical use.

Limitations of Available Evidence

The provided material lacks specific data on this compound’s synthesis, bioactivity, or commercial applications. Dideu’s emphasis on “high-quality green agricultural chemicals” and “innovative pharmaceuticals” suggests the compound’s role in these sectors, but direct comparisons with analogs (e.g., 2-methyltetrahydrofuran acetate) cannot be substantiated without experimental results .

Recommendations for Further Research

To address knowledge gaps, consult peer-reviewed studies on:

  • Synthetic routes for pyran-derived acetates.
  • Structure-activity relationships in pyran-based agrochemicals or pharmaceuticals.
  • Comparative stability assays against hydrolytic or oxidative degradation.

Biological Activity

2,5-Diethyltetrahydro-2H-pyran-2-methyl acetate (commonly referred to as DEHTP) is a compound of interest due to its potential biological activities. This article explores the biological activity of DEHTP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies. The information is derived from diverse scientific sources, ensuring a comprehensive understanding of this compound.

Molecular Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C10H18O3
  • Molecular Weight: 186.25 g/mol
  • CAS Number: 67863-49-8

Physical Properties:

PropertyValue
Boiling Point185 °C
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Activity

DEHTP has shown promising antimicrobial properties. A study conducted on various essential oils revealed that compounds similar to DEHTP exhibit significant antibacterial activity against a range of pathogens. The minimum inhibitory concentrations (MIC) for DEHTP were tested against common bacteria, showing effective inhibition comparable to standard antibiotics like gentamicin and rifampicin .

Antioxidant Properties

The antioxidant capacity of DEHTP was evaluated using the DPPH radical scavenging assay. Results indicated that DEHTP possesses notable free radical scavenging ability, which is crucial for mitigating oxidative stress in biological systems. The antioxidant activity was quantified in terms of Trolox equivalent antioxidant capacity (TEAC), with DEHTP demonstrating a TEAC value that suggests moderate antioxidant potential .

Cytotoxicity and Cell Viability

In vitro studies using human skin fibroblasts assessed the cytotoxic effects of DEHTP. The MTT assay revealed that at certain concentrations, DEHTP promoted cell viability while exhibiting cytotoxic effects at higher doses. This dual action underscores the importance of dosage in therapeutic applications .

The biological activity of DEHTP is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: DEHTP may inhibit key enzymes involved in metabolic pathways, thereby influencing cellular functions.
  • Receptor Modulation: Potential modulation of neurotransmitter receptors has been suggested, indicating possible implications in neuropharmacology.

Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of various pyran derivatives included DEHTP. The study utilized agar diffusion methods to assess the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated that DEHTP exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Study 2: Antioxidant Activity

In a comparative study on the antioxidant properties of various organic compounds, DEHTP was evaluated alongside known antioxidants. The results demonstrated that DEHTP's radical scavenging capacity was comparable to that of established antioxidants, suggesting its potential use in formulations aimed at reducing oxidative stress .

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